![molecular formula C24H35NO2Si B13897607 [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane: is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, is characterized by the presence of a benzyl group, a benzyloxymethyl group, and a tert-butyl-dimethyl-silane group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Benzyl and Benzyloxymethyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and benzyloxymethyl halides, respectively.
Attachment of the tert-Butyl-dimethyl-silane Group: This step usually involves the use of tert-butyl-dimethyl-silane chloride in the presence of a base, such as triethylamine, to form the desired silane ether.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and benzyloxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the design of new pharmaceuticals. Its azetidine ring is known to exhibit biological activity, and modifications to its structure can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to changes in their activity. The benzyl and benzyloxymethyl groups can enhance the compound’s binding affinity and selectivity, while the tert-butyl-dimethyl-silane group can improve its stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane
- [cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. The presence of both benzyl and benzyloxymethyl groups provides enhanced reactivity and versatility in chemical synthesis. Additionally, the tert-butyl-dimethyl-silane group offers improved stability and solubility, making it a valuable intermediate in various applications.
Propriétés
Formule moléculaire |
C24H35NO2Si |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
[1-benzyl-2-(phenylmethoxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C24H35NO2Si/c1-24(2,3)28(4,5)27-23-17-25(16-20-12-8-6-9-13-20)22(23)19-26-18-21-14-10-7-11-15-21/h6-15,22-23H,16-19H2,1-5H3 |
Clé InChI |
FGXQKEKKLUDCEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CN(C1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



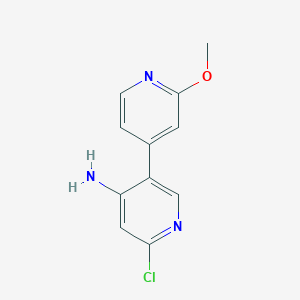
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)
![Ethyl 3-[(4-chlorothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13897559.png)
![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)
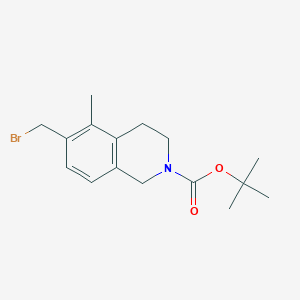
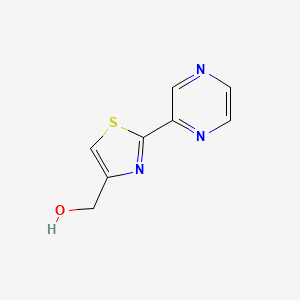
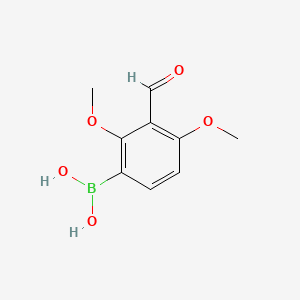
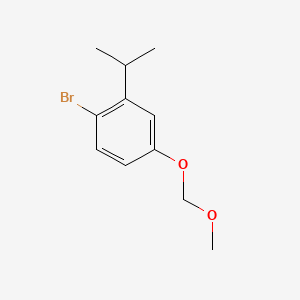
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
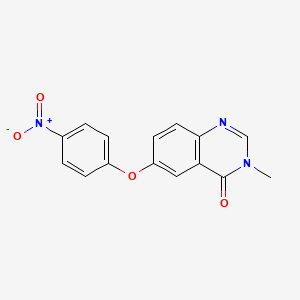
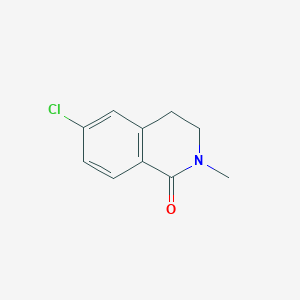
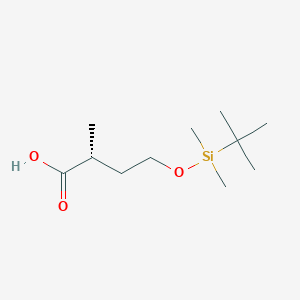
![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
